Physicochemical Property Intermediacy: Density, Boiling Point, and LogP Compared with 1,1-Dichloro, 1,1-Difluoro, and Monohalo Cyclopentane Analogs
1-Chloro-1-fluorocyclopentane occupies a distinct intermediate position across three orthogonal physicochemical dimensions relative to its closest 1,1-dihalo and monohalo cyclopentane analogs. Density: ~1.15 g/cm³ (vendor datasheet) falls between 1,1-difluorocyclopentane (1.02 g/cm³) and 1,1-dichlorocyclopentane (1.19 g/cm³) . Boiling point: estimated 120–140 °C (structural correlation method) places it between 1,1-difluorocyclopentane (65–67 °C experimental) and 1,1-dichlorocyclopentane (140–162 °C) . LogP: 2.465 (calculated) versus 1,1-difluorocyclopentane (ACD/LogP 1.44) and 1,1-dichlorocyclopentane (ACD/LogP 2.26), representing a 1.02 log-unit span from the difluoro analog . These differences translate to measurably distinct distillation fractions, TLC Rf values, and solvent partitioning behaviors that preclude direct analog substitution without method re-validation.
| Evidence Dimension | Density (g/cm³ at ~20 °C) |
|---|---|
| Target Compound Data | ~1.15 (vendor-reported value) |
| Comparator Or Baseline | 1,1-Difluorocyclopentane: 1.02; 1,1-Dichlorocyclopentane: 1.19; Fluorocyclopentane: 0.90; Chlorocyclopentane: 1.005 |
| Quantified Difference | Target is 12.7% denser than 1,1-difluoro analog; 3.4% less dense than 1,1-dichloro analog; 14.4% denser than chlorocyclopentane |
| Conditions | Comparative analysis of reported density values from Chemspider, Chemsrc, and vendor datasheets; values represent room-temperature measurements or estimates |
Why This Matters
The intermediate density directly impacts phase separation behavior in aqueous workups and distillation design—neither the difluoro nor dichloro analog can serve as a density-matched surrogate during process development.
